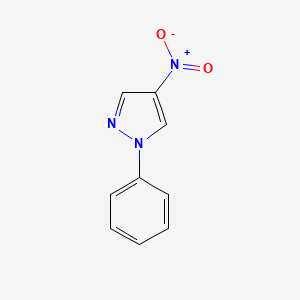

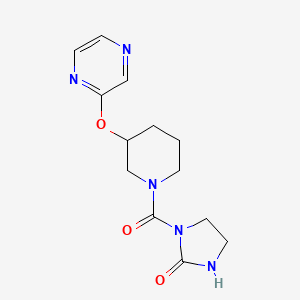

![molecular formula C23H23N3O3S B2572556 N-(2,3-dimethylphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide CAS No. 866873-89-4](/img/structure/B2572556.png)

N-(2,3-dimethylphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,3-dimethylphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H23N3O3S and its molecular weight is 421.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Derivatives and Structural Analysis

- Heterocyclic Derivatives: This compound is related to heterocyclic derivatives of guanidine. The structure of similar compounds has been proposed based on crystal structures of their hydrolysis products, demonstrating their relevance in structural chemistry and molecular design (Banfield, Fallon, & Gatehouse, 1987).

Radiochemical Synthesis and Biodistribution

- PET Ligand Synthesis: Compounds with a similar structure have been synthesized and evaluated as potential positron emission tomography (PET) ligands for investigating central neurokinin(1) (NK1) receptors, highlighting their application in neuroimaging and radiopharmaceuticals (M. V. D. Mey et al., 2005).

Molecular Imaging and Drug Design

- Selective Radioligands: Related 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been reported as selective ligands for molecular imaging, particularly for the translocator protein (18 kDa) with PET, indicating potential applications in neurodegenerative disease research (Dollé et al., 2008).

Antimicrobial Applications

- Heterocyclic Compounds with Antimicrobial Activity: Synthesis of new heterocycles incorporating similar moieties has been explored, with some compounds evaluated as antimicrobial agents, suggesting possible applications in developing new antibiotics or antifungal drugs (Bondock, Rabie, Etman, & Fadda, 2008).

Crystal Structure Determination

- Crystallography Studies: The crystal structures of compounds with similar molecular frameworks have been determined, providing insights into their molecular conformations, which is vital for drug design and material science applications (Subasri et al., 2016).

Mechanism of Action

Target of Action

N-(2,3-dimethylphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide, also known as SR-01000908881, primarily targets the Nuclear receptor subfamily 1 group D member 1 (NR1D1) and Nuclear receptor subfamily 1 group D member 2 (NR1D2) . These receptors play a crucial role in maintaining the body’s circadian rhythms, or internal 24-hour biological clock .

Mode of Action

SR-01000908881 acts as a REV-ERB agonist . REV-ERBs are nuclear receptors that bind with heme, an iron-containing compound, and play a crucial role in maintaining the body’s circadian rhythms . They also regulate gene expression and physiological rhythms .

Biochemical Pathways

The compound affects the pathways related to metabolic functions , including lipid and bile acid metabolism, adipogenesis, gluconeogenesis, and the macrophage inflammatory response . It also regulates genes involved in these functions .

Result of Action

The molecular and cellular effects of SR-01000908881’s action include the regulation of cell proliferation and neuronal differentiation in the adult brain, influencing metabolic pathways and inflammatory responses . Research indicates their potential role in cancer development and progression .

Action Environment

Given the compound’s role in regulating circadian rhythms, factors such as light exposure and sleep-wake cycles may potentially influence its action .

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[(4-oxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3S/c1-13(2)26-22(28)21-20(16-9-5-6-11-18(16)29-21)25-23(26)30-12-19(27)24-17-10-7-8-14(3)15(17)4/h5-11,13H,12H2,1-4H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCGCIOSDAZUEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)OC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(quinolin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2572474.png)

![5-Bromo-2-{[1-(2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2572476.png)

![Lithium 1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2572482.png)

![N-[trans-2-hydroxycyclobutyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2572488.png)

![methyl 5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate](/img/structure/B2572494.png)

![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2572495.png)